molecular formula C17H14Br2N6O2 B13139524 N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-92-2

N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine

Cat. No.: B13139524
CAS No.: 62751-92-2
M. Wt: 494.1 g/mol
InChI Key: WUHPVDVNHGBDOM-UHFFFAOYSA-N
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Description

N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine is a triazine-based compound featuring two 4-bromoanilino substituents at the 4- and 6-positions of the triazine core, with a glycine moiety attached to the 2-position. This compound is synthesized through multi-step nucleophilic substitution reactions, starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . Key synthetic challenges include avoiding side reactions during the introduction of bulky substituents like carborane clusters and galactopyranosyl groups, which require precise control of reaction conditions (e.g., use of protected carboxylic acid esters and mild bases) . Structural characterization is achieved via X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS), confirming its planar triazine core and substituent geometry .

Properties

CAS No.

62751-92-2

Molecular Formula

C17H14Br2N6O2

Molecular Weight

494.1 g/mol

IUPAC Name

2-[[4,6-bis(4-bromoanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C17H14Br2N6O2/c18-10-1-5-12(6-2-10)21-16-23-15(20-9-14(26)27)24-17(25-16)22-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,26,27)(H3,20,21,22,23,24,25)

InChI Key

WUHPVDVNHGBDOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine

Starting Materials and General Strategy

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is the common starting scaffold for triazine derivatives.
  • Sequential nucleophilic aromatic substitution (SNAr) reactions replace chlorine atoms with amines.
  • 4-Bromoaniline is used to introduce the 4-bromoanilino groups.
  • Glycine or its derivatives are introduced at the final stage to form the glycine amide linkage.

Stepwise Synthetic Route

Step 1: Preparation of 4,6-Bis(4-bromoanilino)-1,3,5-triazine Intermediate
  • Reaction : 2,4,6-Trichloro-1,3,5-triazine is reacted with 4-bromoaniline under controlled temperature conditions.
  • Mechanism : The chlorine atoms at positions 4 and 6 are substituted via nucleophilic attack by the amine group of 4-bromoaniline.
  • Conditions : Typically carried out in an inert solvent such as acetone or acetonitrile, at low temperature (0–5 °C) to control reactivity and selectivity.
  • Outcome : Formation of 4,6-bis(4-bromoanilino)-2-chloro-1,3,5-triazine intermediate.

Alternative Synthetic Approaches

Experimental Data and Reaction Conditions Summary

Step Reactants Conditions Solvent Temperature Yield (%) Notes
Chlorine substitution at 4,6 2,4,6-Trichloro-1,3,5-triazine + 4-bromoaniline Stirring, 0–5 °C, inert atmosphere Acetone/Acetonitrile 0–5 °C 70–85 Controlled addition to avoid polysubstitution
Substitution at position 2 Intermediate + glycine (or glycine ester) Base (Na2CO3 or Et3N), heating DMF/DMSO 50–80 °C 60–75 Polar aprotic solvent enhances nucleophilicity
Purification Crystallization or chromatography - - - - Product characterized by elemental analysis, NMR

Characterization and Confirmation of Structure

Research Findings and Applications

  • The compound is studied for pharmaceutical applications due to the bioactive triazine core and amino acid functionality.
  • The synthetic methods allow for modification at the triazine ring, enabling structure-activity relationship (SAR) studies.
  • The presence of bromine atoms facilitates further functionalization via cross-coupling reactions.

Summary and Recommendations for Synthesis

  • The most reliable method involves stepwise nucleophilic aromatic substitution on 2,4,6-trichloro-1,3,5-triazine.
  • Careful control of temperature and stoichiometry is critical to avoid over-substitution or side reactions.
  • Polar aprotic solvents and mild bases enhance reaction efficiency.
  • Purification by recrystallization yields analytically pure product suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl groups can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the bromophenyl groups yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups and triazine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazine Derivatives

Compound Name Substituents at 4- and 6-positions Substituent at 2-position Key Functional Groups Reference
This compound 4-Bromoanilino Glycine Bromophenyl, carboxylic acid
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives Piperidine Amino acids (e.g., alanine, valine) Secondary amine, carboxylic acid
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives Morpholine Amino acids Tertiary amine, ether linkage
6,6’-Dibromo-3,3’-bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine N,N-Dimethylamino Bromine Bromine, tertiary amine
Bis(morpholino-1,3,5-triazine) derivatives Morpholine Aryl urea or benzoate esters Urea, ester, tertiary amine
USP Iscotrizinol Related Compound C/D RS 4-(tert-Butylcarbamoyl)phenylamino 2-Ethylhexyl benzoate Benzoate ester, carbamoyl group

Key Observations :

  • Glycine at the 2-position introduces a carboxylic acid group, distinguishing it from derivatives with ester or urea functionalities .

Key Observations :

  • The target compound’s synthesis requires meticulous protection-deprotection strategies to avoid undesired substitutions, unlike morpholine/piperidine derivatives, which proceed efficiently under basic conditions .
  • Brominated derivatives (e.g., ) share similar halogenation challenges but lack the amino acid functionality seen in the target compound.

Table 3: Comparative Properties

Compound Class Melting Point (°C) Solubility Biological Activity (if reported) Reference
This compound Not reported Low in polar solvents Not explicitly studied
Piperidine-triazine amino acid derivatives 180–220 Moderate in DMSO MAO-A inhibition (IC₅₀: 10–50 µM)
Brominated bi-1,2,4-triazines 145–148 Insoluble in water No biological data
Bis(morpholino) aryl-urea derivatives 120–250 Soluble in DMF Antifungal activity (MIC: 2–8 µg/mL)

Key Observations :

  • The electron-withdrawing bromoanilino groups likely reduce solubility in polar solvents compared to morpholine/piperidine derivatives .
  • Biological data for the target compound is lacking, whereas piperidine-triazine derivatives show MAO-A inhibition, and aryl-urea derivatives exhibit antifungal activity .

Biological Activity

N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine is a triazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a triazine ring substituted with two 4-bromoaniline groups and an amino acid moiety (glycine). This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₄Br₂N₆O₂
  • Molecular Weight : 494.1 g/mol
  • CAS Number : 62751-92-2

The structure of this compound is pivotal to its biological activity. The presence of brominated aniline substituents may enhance its interaction with biological targets compared to non-brominated analogs.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazine Core : The initial step includes the reaction of 4-bromoaniline with appropriate reagents to form the triazine structure.
  • Substitution Reactions : Further reactions introduce the glycine moiety.
  • Purification : The final product is purified using methods such as crystallization or chromatography.

Antifungal Properties

Research indicates that compounds with similar structures exhibit antifungal properties. This compound is hypothesized to interact with specific enzymes or receptors involved in fungal metabolism. Studies suggest that its mechanism of action may involve:

  • Inhibition of Fungal Enzymes : The bromophenyl groups may enhance binding affinity to target enzymes.
  • Disruption of Cell Wall Synthesis : Similar compounds have shown potential in disrupting the integrity of fungal cell walls.

Anticancer Activity

In vitro studies have shown that triazine derivatives can exhibit anticancer activity. For example:

  • Cell Line Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines (e.g., melanoma) with IC₅₀ values in the nanomolar range .
Compound NameCell Line TestedIC₅₀ (M)
Triazine Derivative AMALME-3 M (Melanoma)3.3×1083.3\times 10^{-8}
Triazine Derivative BA549 (Lung Cancer)1.1×1071.1\times 10^{-7}

Anti-inflammatory Activity

Some studies have indicated that triazine derivatives possess anti-inflammatory properties. This activity may be attributed to:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate pathways involved in inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazine derivatives:

  • A study published in PubMed highlighted the synthesis and biological evaluation of various triazine compounds, noting significant antibacterial and antifungal activities .
  • Another research article focused on the anticancer potential of structurally similar compounds, demonstrating their efficacy against melanoma cell lines .

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